molecular formula C21H12F5N3O2S2 B2606847 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260984-95-9

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2606847
CAS No.: 1260984-95-9
M. Wt: 497.46
InChI Key: GRINVTQRWDUTRC-UHFFFAOYSA-N
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Description

The compound “2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” has a molecular formula of C22H17F2N3O2S2. It has an average mass of 457.516 Da and a monoisotopic mass of 457.073029 Da .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds with a thieno[2,3-d]pyrimidine scaffold, such as "2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide," are explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them attractive targets for antitumor drugs. Research demonstrates that certain thieno[2,3-d]pyrimidine derivatives are among the most potent known dual inhibitors of human TS and DHFR, showcasing significant anticancer potential (Gangjee et al., 2008).

Structural Analysis and Drug Design

The crystal structures of related compounds provide valuable insights for drug design, showing how variations in molecular structure affect bioactive conformation and potential binding to biological targets. Studies on crystal structures of similar sulfanylacetamide derivatives reveal folded conformations and intermolecular interactions, which are critical for understanding their biological activities and for designing new drugs with improved efficacy (Subasri et al., 2017).

Antitumor Activity

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activities. These compounds, including those with sulfanyl substituents, have shown promising anticancer activities against various human cancer cell lines, demonstrating their potential as therapeutic agents (Hafez & El-Gazzar, 2017).

Quantum Chemical Analysis for Drug Likeness

Quantum chemical analyses of thieno[2,3-d]pyrimidine derivatives offer insights into their molecular structures, electronic properties, and interactions with biological targets. Such analyses contribute to understanding the drug-likeness, pharmacokinetics, and antiviral potency of these compounds, aiding in the design of new drugs with specific biological activities (Mary et al., 2020).

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F5N3O2S2/c22-12-7-13(23)9-15(8-12)29-19(31)18-16(4-5-32-18)28-20(29)33-10-17(30)27-14-3-1-2-11(6-14)21(24,25)26/h1-9H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRINVTQRWDUTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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